molecular formula C17H12F3N3O3 B3000117 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-96-8

1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3000117
CAS No.: 899968-96-8
M. Wt: 363.296
InChI Key: IXHULKKWWLROQH-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-96-8) is a high-purity chemical compound with the molecular formula C17H12F3N3O3 and a molecular weight of 363.29 g/mol . This 1,8-naphthyridine-3-carboxamide derivative is offered for research use in investigative pharmacology and drug discovery. The 1,8-naphthyridine scaffold is recognized in medicinal chemistry for its diverse biological activities . Specifically, naphthyridine-3-carboxamide derivatives have been identified as a promising class with potent biological properties . Research on structurally similar compounds has demonstrated significant anti-inflammatory activity, including the potent inhibition of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both in vitro and in vivo models . Furthermore, certain 1,8-naphthyridine derivatives have shown compelling cytotoxic activity against various human cancer cell lines, functioning through mechanisms that may include DNA intercalation, which can disrupt replication and transcription in cancer cells . This combination of anti-inflammatory and anticancer potential in a single scaffold makes it a valuable tool for researchers exploring new therapeutic agents for complex diseases . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-23-14-10(3-2-8-21-14)9-13(16(23)25)15(24)22-11-4-6-12(7-5-11)26-17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHULKKWWLROQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the 1,8-naphthyridine class. This compound has attracted significant attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is characterized by a naphthyridine core with various functional groups that enhance its biological properties. The trifluoromethoxy group is particularly noteworthy for its potential to influence the compound's pharmacokinetics and binding interactions.

Biological Activity Overview

The biological activities of 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties against a variety of pathogens. The broad spectrum of activity includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Studies have shown that naphthyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, compounds within this class have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

3. Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been highlighted in several studies, where they were found to inhibit pro-inflammatory cytokines and pathways such as NF-kB activation . This suggests their potential use in treating inflammatory diseases.

4. Neuroprotective Effects

Emerging research suggests that these compounds may also play a role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. They may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress .

The mechanism by which 1-methyl-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its biological effects is complex and involves multiple pathways:

  • Interaction with Enzymes : The compound may inhibit certain enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It has been suggested that naphthyridine derivatives can act on various receptors, including those involved in neurotransmission.
  • DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results showed that specific substitutions on the naphthyridine ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHepG212DNA intercalation

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, a derivative was shown to reduce TNFα-induced inflammation in vitro by inhibiting NF-kB signaling pathways. This highlights the potential for developing anti-inflammatory drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Selected 1,8-Naphthyridine-3-carboxamide Derivatives

Compound Name / ID Substituents (Positions) Key Functional Groups Reference Evidence
Target Compound 1-Me, 2-O, 3-CONH-(4-CF3O-Ph) Trifluoromethoxy, methyl, ketone -
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (8) 1-OBz, 3-CONH-(2,4-F2-Bz) Benzyloxy, difluorobenzyl
N-(3,4-Difluorobenzyl)-1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (8b) 1-OH, 4-OH, 3-CONH-(3,4-F2-Bz) Dihydroxy, difluorobenzyl
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) 1-Cl-Bz, 3-CONH-(4-Cl-Ph), 4-O Chlorobenzyl, chlorophenyl, ketone
VL15 (N-cycloheptyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) 1-morpholinylethyl, 4-OH, 3-CONH-cycloheptyl Morpholine, hydroxyl, cycloheptylamide

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound offers superior metabolic resistance compared to chloro (5a4) or hydroxy (8b) substituents, due to its strong inductive effects and resistance to enzymatic cleavage .
  • Aromatic Substitutions: Difluorobenzyl (8) and chlorophenyl (5a4) groups increase halogen bonding interactions, critical for receptor affinity in antiviral or antibacterial contexts .

Q & A

Synthesis and Characterization

Basic Question : What are the standard synthetic routes and analytical techniques for preparing and characterizing 1-methyl-2-oxo-naphthyridine carboxamide derivatives? Answer :

  • Synthesis : A common approach involves coupling naphthyridine cores with substituted aromatic amines. For example, and describe the use of p-methylbenzenesulfonate intermediates and DMF as a solvent under controlled heating (50–80°C) to form carboxamide bonds .
  • Characterization : Key techniques include:
    • 1H/13C NMR : To confirm regiochemistry and substituent orientation (e.g., aromatic protons at δ 7.15–9.80 ppm in DMSO-d6) .
    • IR spectroscopy : Peaks at 1650–1686 cm⁻¹ confirm C=O (amide/keto) groups .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for C22H15Cl2N3O2) validate molecular weight .

Advanced Question : How can reaction conditions be optimized to improve yield and purity in naphthyridine carboxamide synthesis? Answer :

  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading. highlights the application of DoE in chemical process optimization .
  • Ultrasonic-assisted synthesis : demonstrates accelerated reaction rates and higher yields (e.g., 76% for compound 5a2) using sonochemistry, reducing reaction times by 30–50% .

Biological Activity and Target Identification

Basic Question : What are the established biological activities of 1,8-naphthyridine carboxamide derivatives, and how are their targets identified? Answer :

  • Activities : These compounds often exhibit kinase inhibition or antimicrobial properties. references related naphthyridines as enzyme inhibitors (e.g., Pfmrk inhibitors) .
  • Target identification :
    • Molecular docking : Used to predict binding affinities to proteins (e.g., cites docking studies with bacterial enzymes) .
    • Enzyme assays : Measure IC50 values in vitro using fluorescence-based or colorimetric methods .

Advanced Question : How can structure-activity relationship (SAR) studies resolve contradictory activity data across analogues? Answer :

  • Substituent variation : Compare analogues with differing substituents (e.g., 4-chlorophenyl vs. 4-trifluoromethoxyphenyl) to assess steric/electronic effects on activity. and show that electron-withdrawing groups (Cl, CF3O) enhance binding to hydrophobic enzyme pockets .
  • Free-energy perturbation (FEP) : Computational methods quantify the impact of substituent changes on binding energies, resolving discrepancies in experimental IC50 values .

Computational and Experimental Integration

Basic Question : What computational tools are used to predict the physicochemical properties of this compound? Answer :

  • LogP calculation : Software like MarvinSketch or ACD/Labs predicts hydrophobicity, critical for membrane permeability. reports experimental logP values for analogues (e.g., 3.56 for C22H15Cl2N3O2) .
  • Solubility prediction : COSMO-RS simulations estimate solubility in polar solvents (e.g., DMSO), validated by experimental crystallization data .

Advanced Question : How can quantum chemical calculations resolve contradictions between computational and experimental spectral data? Answer :

  • DFT-based NMR shifts : Density functional theory (DFT) simulations at the B3LYP/6-31G* level predict 1H/13C chemical shifts. highlights ICReDD’s workflow, where deviations >0.5 ppm trigger re-evaluation of tautomeric forms or solvent effects .

Data Contradictions and Reproducibility

Basic Question : How should researchers address discrepancies in reported melting points or solubility for similar derivatives? Answer :

  • Crystallization protocols : Variations in solvent (e.g., ethanol vs. acetone) and cooling rates can alter melting points. and emphasize standardized recrystallization steps (e.g., slow cooling in ethanol) .
  • Hygroscopicity testing : Monitor moisture content via Karl Fischer titration, as hygroscopicity may reduce apparent solubility .

Advanced Question : What methodologies ensure reproducibility in multi-step syntheses across labs? Answer :

  • Process analytical technology (PAT) : Use in-line IR or Raman spectroscopy to monitor reaction progress in real time .
  • Robustness testing : Vary parameters (e.g., ±5°C in heating, ±10% solvent volume) to identify critical control points .

Pharmacokinetic Profiling

Basic Question : What in vitro assays are used to assess metabolic stability of this compound? Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) identify potential drug-drug interactions .

Advanced Question : How can contradictory data on plasma protein binding (PPB) be resolved? Answer :

  • Equilibrium dialysis vs. ultrafiltration : Compare PPB values using both methods to rule out artifacts (e.g., compound adsorption to filters) .
  • Molecular dynamics (MD) simulations : Predict binding sites on human serum albumin (HSA) to explain variability .

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